

# Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Thebainone Intermediates

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## Compound of Interest

Compound Name: *Thebainone*

Cat. No.: *B1609834*

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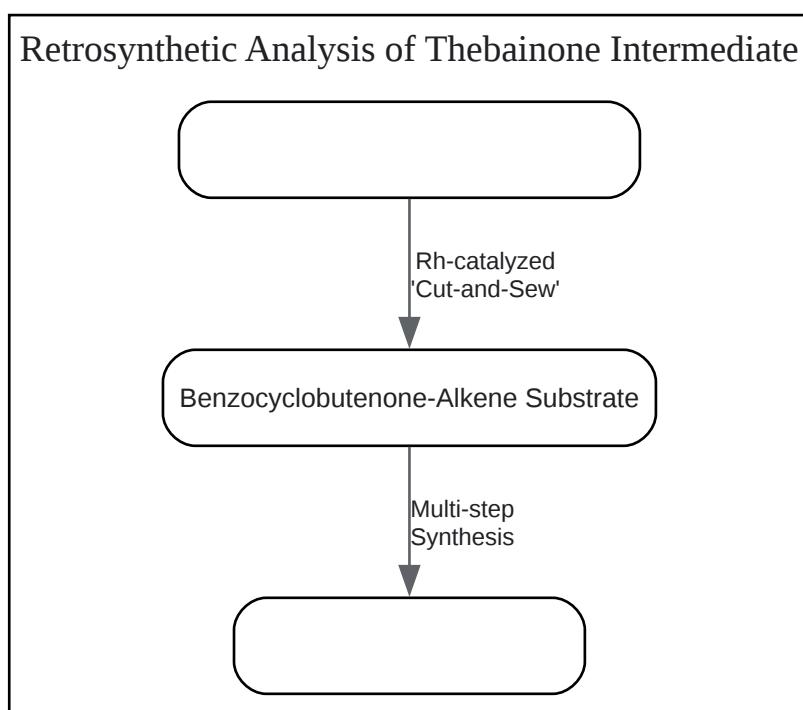
These application notes provide a detailed overview and experimental protocols for the rhodium-catalyzed synthesis of key intermediates of **Thebainone**, a critical precursor for the manufacturing of various opioids. The protocols are based on the deconstructive asymmetric total synthesis approach developed by Dong and coworkers, which features a highly efficient rhodium-catalyzed asymmetric "cut-and-sew" transformation.

## Introduction

**Thebainone** is a morphinan alkaloid and a crucial intermediate in the biosynthesis and chemical synthesis of morphine, codeine, and other opioid analgesics. Traditional synthetic routes to **thebainone** are often lengthy and lack stereocontrol. The advent of rhodium-catalyzed C-C bond activation has enabled more efficient and enantioselective strategies. This document outlines a state-of-the-art method employing a rhodium(I) catalyst for the asymmetric synthesis of a key tetracyclic intermediate of (-)-**Thebainone** A.<sup>[1][2][3]</sup> This "cut-and-sew" methodology involves the intramolecular carboacylation of a benzocyclobutene derivative with a sterically hindered trisubstituted alkene, establishing the core structure of **thebainone** with high enantioselectivity.<sup>[1][4]</sup>

## Signaling Pathway and Logical Relationships

The core of the synthetic strategy is a rhodium-catalyzed C-C bond activation and intramolecular carboacylation. The catalytic cycle is initiated by the oxidative addition of the rhodium(I) catalyst to the strained C1-C2 bond of the benzocyclobuteneone starting material. This is followed by migratory insertion of the tethered alkene into a rhodium-carbon bond and subsequent reductive elimination to furnish the tetracyclic product and regenerate the active catalyst.



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Caption: Retrosynthetic approach to the **thebainone** intermediate.

## Data Presentation

The following table summarizes the key quantitative data for the rhodium-catalyzed synthesis of the tetracyclic **thebainone** intermediate and subsequent transformations as reported by Dong, et al.

| Step | Reaction                              | Catalyst /Reagents  | Solvent  | Temp. (°C)   | Time (h) | Yield (%)    | e.r.     |
|------|---------------------------------------|---|--|--------------|----------|--------------|----------|
| 1    | Rh-catalyzed Asymmetric "Cut-and-Sew" | [Rh(cod)Cl] <sub>2</sub> , (R)-DTBM-SEGPHO, S, AgSbF <sub>6</sub> | Toluene  | 110          | 12       | 85           | 98.5:1.5 |
| 2    | Ketone Reduction                      | LiAlH <sub>4</sub>  | THF  | 0            | 1        | 98           | -        |
| 3    | Acetate Protection & Ketal Removal    | Ac <sub>2</sub> O, DMAP; p-TsOH·H <sub>2</sub> O                  | CH <sub>2</sub> Cl <sub>2</sub> ; Acetone/H <sub>2</sub> O | rt; rt       | 0.5; 2   | 94 (2 steps) | -        |
| 4    | C-O Bond Cleavage & Methylation       | BBBr <sub>3</sub> ; CH <sub>2</sub> N <sub>2</sub>                | CH <sub>2</sub> Cl <sub>2</sub> ; Et <sub>2</sub> O        | -78 to rt; 0 | 2; 0.5   | 65           | -        |

## Experimental Protocols

### Protocol 1: Rhodium-Catalyzed Asymmetric "Cut-and-Sew" Synthesis of Tetracyclic Intermediate

This protocol describes the key rhodium-catalyzed intramolecular carboacylation to form the tetracyclic core of **thebainone**.

#### Materials:

- Benzocyclobutene-alkene substrate

- $[\text{Rh}(\text{cod})\text{Cl}]_2$  (Rhodium(I) chloride cyclooctadiene complex dimer)
- (R)-DTBM-SEGPHOS (Chiral ligand)
- Silver hexafluoroantimonate ( $\text{AgSbF}_6$ )
- Anhydrous Toluene
- Schlenk flask and standard Schlenk line equipment
- Magnetic stirrer and heating block

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add  $[\text{Rh}(\text{cod})\text{Cl}]_2$  (2.5 mol%) and (R)-DTBM-SEGPHOS (5.5 mol%).
- Add anhydrous toluene (0.02 M) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
- Add  $\text{AgSbF}_6$  (5.0 mol%) and stir for another 20 minutes at room temperature.
- Add the benzocyclobutene-alkene substrate (1.0 equiv) to the flask.
- Heat the reaction mixture to 110 °C and stir for 12 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the tetracyclic **thebainone** intermediate.

## Protocol 2: Downstream Conversion to a Dihydroxylated Intermediate

This protocol outlines the reduction of the ketone, followed by C-O bond cleavage and methylation to yield a key dihydroxylated intermediate.

Materials:

- Tetracyclic **thebainone** intermediate
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous Tetrahydrofuran (THF)
- Boron tribromide ( $\text{BBr}_3$ )
- Anhydrous Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Diazomethane ( $\text{CH}_2\text{N}_2$ ) in diethyl ether ( $\text{Et}_2\text{O}$ )
- Standard glassware for inert atmosphere reactions

Procedure:

#### Step A: Ketone Reduction

- Dissolve the tetracyclic intermediate (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried round-bottom flask under argon.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of  $\text{LiAlH}_4$  (1.5 equiv) in THF.
- Stir the reaction at 0 °C for 1 hour.
- Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
- Filter the resulting suspension through Celite and concentrate the filtrate to yield the alcohol product, which can be used in the next step without further purification.

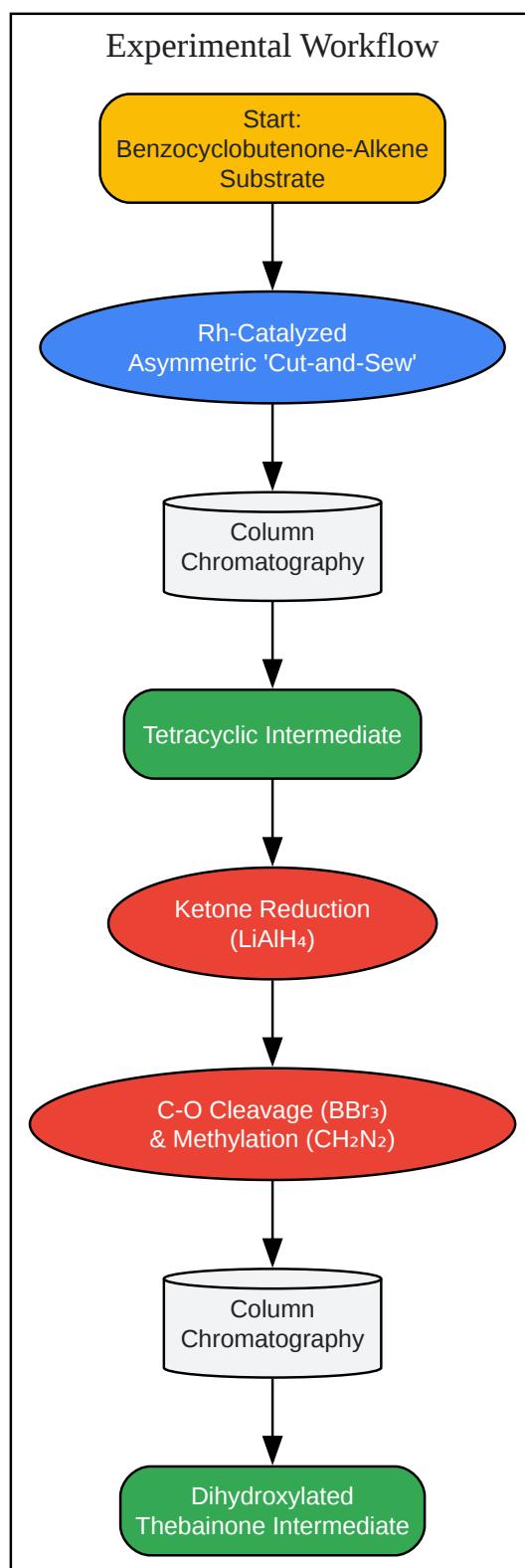
#### Step B: C-O Bond Cleavage and Methylation

- Dissolve the alcohol from the previous step in anhydrous  $\text{CH}_2\text{Cl}_2$  (0.1 M) under argon and cool to -78 °C.
- Add a solution of  $\text{BBr}_3$  (3.0 equiv) in  $\text{CH}_2\text{Cl}_2$  dropwise.

- Allow the reaction to warm to room temperature and stir for 2 hours.
- Cool the reaction to 0 °C and quench with methanol.
- Concentrate the mixture under reduced pressure.
- To the crude residue at 0 °C, add a freshly prepared solution of diazomethane in diethyl ether until a yellow color persists.
- Stir for 30 minutes at 0 °C, then quench the excess diazomethane with acetic acid.
- Concentrate the solution and purify the residue by flash column chromatography to yield the dihydroxylated intermediate.

## Experimental Workflow

The overall experimental workflow for the synthesis of the **thebainone** intermediate is depicted below.



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Caption: Workflow for the synthesis of a key **thebainone** intermediate.

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